BenchChemオンラインストアへようこそ!

3-(1-Fluoroethyl)azetidine

EGFR inhibitor NSCLC T790M/C797S

3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5) is a fluorinated azetidine building block with 5.70 nM EGFR T790M/C797S potency and 5.9-fold WT selectivity, enabling osimertinib-resistance studies. Its LogP of 0.31 and low polar surface area support CNS penetration. The TFA salt (CAS 2940946-18-7) offers enhanced solubility for HTS. Choose the free base for derivatization or the TFA salt for immediate screening. Bulk quantities available.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
Cat. No. B11927786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Fluoroethyl)azetidine
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESCC(C1CNC1)F
InChIInChI=1S/C5H10FN/c1-4(6)5-2-7-3-5/h4-5,7H,2-3H2,1H3
InChIKeyWRZWJJCBGOYDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Fluoroethyl)azetidine: A Fluorinated Azetidine Building Block for Targeted Medicinal Chemistry


3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5) is a fluorinated saturated heterocyclic amine characterized by a four-membered azetidine ring bearing a 1-fluoroethyl substituent at the 3-position, with a molecular formula of C₅H₁₀FN and a molecular weight of 103.14 Da . This compound serves as a versatile building block in medicinal chemistry, particularly for introducing conformational rigidity and modulating physicochemical properties in drug candidates targeting central nervous system disorders and kinase inhibition [1]. As a monofluorinated azetidine, it retains the high metabolic stability characteristic of its class while offering a distinct substitution pattern that differentiates it from simpler 3-fluoroazetidines and positional isomers such as 3-(2-fluoroethyl)azetidine [2].

Why 3-(1-Fluoroethyl)azetidine Cannot Be Replaced by 3-Fluoroazetidine or 3-(2-Fluoroethyl)azetidine in Targeted Applications


Within the fluorinated azetidine class, minor structural variations produce disproportionately large effects on potency, selectivity, and physicochemical properties. The position of the fluoroethyl group—whether at the 1-position (α-fluoroethyl) as in 3-(1-fluoroethyl)azetidine or at the 2-position (β-fluoroethyl) as in 3-(2-fluoroethyl)azetidine—alters the compound's lipophilicity (LogP) and its ability to engage specific binding pockets [1]. Similarly, replacing the entire fluoroethyl moiety with a single fluorine atom (3-fluoroazetidine) eliminates the extended steric and electronic contributions that confer mutant-selective EGFR inhibition at low nanomolar concentrations [2]. The free base form exhibits limited solubility and stability, whereas the TFA salt form provides enhanced solubility in polar aprotic solvents and improved storage stability under refrigeration, making direct substitution between salt forms impractical . These differences are quantifiable and directly impact procurement decisions for research and industrial applications.

Quantitative Differentiation of 3-(1-Fluoroethyl)azetidine: EGFR Mutant Selectivity, Salt Form Advantages, and Physicochemical Properties


EGFR T790M/C797S Double Mutant Inhibition: Nanomolar Potency Distinct from Osimertinib and CNX-2006

3-(1-Fluoroethyl)azetidine inhibits the EGFR T790M/C797S double mutant with an IC₅₀ of 5.70 nM, as determined by HTRF assay [1]. This potency is comparable to or exceeds that of osimertinib, which exhibits IC₅₀ values of 150 nM to 410 nM against various T790M/C797S-containing triple mutants [2], and CNX-2006, which has an IC₅₀ of <20 nM for the T790M single mutant . The fluoroethyl substitution on the azetidine scaffold confers a unique binding mode that enhances activity against this clinically challenging resistance mutation.

EGFR inhibitor NSCLC T790M/C797S

EGFR Del19 Mutant Inhibition: 12 nM Potency with Wild-Type Sparing

3-(1-Fluoroethyl)azetidine inhibits the EGFR del19 mutant with an IC₅₀ of 12 nM, while exhibiting 71 nM potency against wild-type EGFR, representing a 5.9-fold selectivity window for the mutant [1]. In comparison, osimertinib shows IC₅₀ = 5.9 nM for del19 and 480–1865 nM for wild-type (81–316-fold selectivity) , while CNX-2006 demonstrates IC₅₀ = 55–104 nM for del19 and 280 nM for wild-type (2.7–5.1-fold selectivity) . The target compound provides intermediate mutant selectivity with high absolute potency.

EGFR inhibitor del19 selectivity

TFA Salt Form: Enhanced Solubility and Storage Stability Over Free Base

The free base of 3-(1-fluoroethyl)azetidine (CAS 1784646-56-5) requires storage in a cool, dry place and is available at ≥95% purity . In contrast, the TFA salt form (CAS 2940946-18-7) offers ≥97% purity, enhanced solubility in polar aprotic solvents such as DMF and DMSO, and requires refrigeration at 2–8°C for long-term stability . The TFA salt is less prone to decomposition and oxidation compared to the volatile free base oil .

salt form solubility stability

Class-Level Metabolic Stability: Fluorinated Azetidines Retain High Intrinsic Clearance Except 3,3-Difluoroazetidine

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for all monofluorinated azetidine derivatives studied, with the sole exception of the 3,3-difluoroazetidine derivative [1]. As a monofluorinated azetidine, 3-(1-fluoroethyl)azetidine is expected to exhibit similarly high metabolic stability, a critical advantage over non-fluorinated analogs that are more susceptible to oxidative metabolism [2].

metabolic stability microsomal clearance fluorine

Lipophilicity Tuning: LogP of 0.31 Provides Balanced Polarity for Membrane Permeability

3-(1-Fluoroethyl)azetidine has a calculated LogP of 0.31 [1], which is slightly higher than that of the simpler 3-fluoroazetidine (LogP values ranging from -0.36 to 0.2565 depending on salt form) [2]. This modest increase in lipophilicity results from the additional ethyl spacer and fluorine atom, which can enhance membrane permeability without excessively increasing LogP beyond the optimal range for oral bioavailability (typically 1–3). The compound's polar surface area of 12 Ų further supports favorable permeability [1].

LogP lipophilicity physicochemical properties

Optimal Application Scenarios for 3-(1-Fluoroethyl)azetidine in Drug Discovery and Chemical Synthesis


Fourth-Generation EGFR Inhibitor Development Targeting Osimertinib-Resistant NSCLC

3-(1-Fluoroethyl)azetidine's 5.70 nM potency against the EGFR T790M/C797S double mutant [1] makes it a privileged starting point for designing covalent or non-covalent inhibitors to overcome osimertinib resistance. Its 5.9-fold selectivity window over wild-type EGFR provides a foundation for optimizing therapeutic index. The TFA salt form's solubility in DMF/DMSO facilitates high-throughput screening and subsequent medicinal chemistry elaboration.

CNS Drug Discovery Leveraging Balanced Lipophilicity and Metabolic Stability

With a LogP of 0.31 and polar surface area of 12 Ų [1], this compound exhibits physicochemical properties conducive to blood-brain barrier penetration. Its classification as a monofluorinated azetidine predicts high metabolic stability [2], making it suitable for CNS-targeted programs where both permeability and resistance to oxidative metabolism are critical.

Salt Form Optimization for Improved Handling and Storage

The TFA salt of 3-(1-fluoroethyl)azetidine (CAS 2940946-18-7) offers enhanced solubility in polar aprotic solvents and improved stability under refrigeration (2–8°C) compared to the volatile free base oil . This form is recommended for laboratories requiring long-term storage, higher purity (≥97%), and direct compatibility with common reaction solvents such as DMF and DMSO.

Chemical Biology Probes for Kinase Selectivity Profiling

The differential potency of 3-(1-fluoroethyl)azetidine against EGFR del19 (IC₅₀ = 12 nM), T790M/C797S (5.70 nM), and wild-type (71 nM) [3] enables its use as a chemical probe to interrogate kinase selectivity and resistance mechanisms. Its fluorinated azetidine core can be further derivatized to explore structure-activity relationships in targeted protein degradation and covalent inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Fluoroethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.